Gold tribromide

Beschreibung

Historical Milestones in Gold Halide and Gold Tribromide Research

The scientific inquiry into gold halides, including this compound, dates back to the early to mid-19th century. wikipedia.org The foundational research in this area is largely attributed to the extensive investigations conducted by three prominent chemists: Thomsen, Schottländer, and Krüss. wikipedia.org Their pioneering work laid the groundwork for understanding the synthesis, properties, and reactivity of this class of compounds. The synthesis of gold(III) bromide was first reported in 1894, and shortly after, the preparation of potassium tetrabromoaurate(III) 2-hydrate was achieved by reacting potassium bromide with a solution of gold(III) bromide. umich.edu Early methods for preparing pure this compound involved heating finely-divided gold in sealed tubes with bromine and arsenic bromide. 911metallurgist.com

Contemporary Significance of this compound in Advanced Chemical Synthesis and Materials Science

In modern chemistry, this compound has emerged as a versatile tool with significant applications in both chemical synthesis and materials science. Its utility as a catalyst is particularly noteworthy. nih.gov Gold(III) bromide is effective in catalyzing a range of organic reactions, including the Diels-Alder reaction, which is a powerful method for forming six-membered rings. wikipedia.org It also serves as a catalyst in the nucleophilic substitution of propargylic alcohols, where it functions as an alcohol-activating agent to facilitate the reaction. wikipedia.org

Beyond catalysis, this compound is a crucial precursor in the field of materials science, especially for the synthesis of gold nanoparticles. chemimpex.comontosight.ai These nanoparticles exhibit unique optical and electronic properties, making them valuable in areas such as electronics, sensors, and biomedical applications. chemimpex.comsmolecule.com The ability to generate gold nanoparticles with controlled sizes and shapes from precursors like this compound is a key area of ongoing research.

Fundamental Chemical Nature and Dimerization Phenomenon of this compound

The chemical behavior of this compound is dictated by its unique structure and electronic properties. In the solid state and in non-coordinating solvents, it exists predominantly as a dimer, Au2Br6.

Dimeric Structure and Bridging Bromine Ligands

The dimeric structure of this compound, Au2Br6, is a defining feature of this compound. In this arrangement, two gold atoms are connected by two bridging bromine atoms. smolecule.com Each gold center adopts a square planar coordination geometry, with bond angles of approximately 90 degrees. wikipedia.org This structure is similar to that of other gold(III) trihalides, such as gold(III) chloride. wikipedia.org The gold atoms in these dimeric structures are linked by Au···X contacts at the positions axial to the coordination plane. iucr.orgiucr.org

Lewis Acidity and Electron Acceptor Character

A key aspect of this compound's reactivity is its character as a Lewis acid, meaning it can accept a pair of electrons. softschools.comsamaterials.com This property is central to its catalytic activity, as the gold(III) center can interact with and activate electron-rich substrates. smolecule.com The electron-accepting nature of AuBr3 facilitates various chemical transformations by enhancing the electrophilicity of the substrate. uio.no This Lewis acidic character is also considered a driving force behind the formation of the stable dimeric structure, Au2Br6. softschools.comsamaterials.com

Compound Information

Structure

2D Structure

Eigenschaften

IUPAC Name |

tribromogold | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWPJGBVJCTEBJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Au](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr3 | |

| Record name | gold tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065025 | |

| Record name | Gold bromide (AuBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10294-28-7 | |

| Record name | Gold tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gold tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold bromide (AuBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold bromide (AuBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Gold Tribromide

Direct Reaction of Elemental Gold with Bromine Gas

2 Au + 3 Br₂ → Au₂Br₆ wikipedia.orgwebqc.org

This reaction is foundational, and its efficiency is highly dependent on the optimization of several key parameters.

Optimization of Reaction Parameters: Temperature, Time, Stoichiometry, and Atmosphere

The successful synthesis of gold tribromide via direct reaction hinges on the precise control of reaction conditions.

| Parameter | Optimized Condition | Rationale |

| Temperature | 140–150 °C softschools.com | This temperature range is optimal for the reaction to proceed to completion without causing thermal decomposition of the product, which begins around 160°C. |

| Time | 48 hours | Extended reaction times, such as 48 hours, are often employed to improve the yield and ensure the complete conversion of the gold. |

| Stoichiometry | Excess Bromine (e.g., 3:2 molar ratio of Br₂ to Au) | Utilizing an excess of bromine helps to drive the reaction forward, maximizing the conversion of the elemental gold into this compound. |

| Atmosphere | Inert | Conducting the reaction under an inert atmosphere is crucial to prevent the formation of unwanted side products. |

Post-Synthesis Purification Techniques

After the initial synthesis, purification is necessary to remove unreacted bromine and other impurities. Sublimation is a common and effective technique. The crude this compound is heated to 180–200 °C under a vacuum, which causes the pure compound to vaporize and then re-solidify on a cooler surface, leaving non-volatile impurities behind. Another purification method involves washing the crude product with a solvent in which this compound is insoluble to remove soluble impurities. Due to its hygroscopic and light-sensitive nature, purified this compound must be stored in an inert atmosphere.

Halide Exchange Reactions with Gold(III) Chlorides

An alternative and effective route to this compound is through a halide exchange reaction. This method utilizes the more common gold(III) chloride (Au₂Cl₆) as a starting material and reacts it with a bromine source. A widely used approach involves the reaction of gold(III) chloride with hydrobromic acid (HBr). wikipedia.orgsoftschools.com The reaction proceeds as follows:

Au₂Cl₆ + 6 HBr → Au₂Br₆ + 6 HCl wikipedia.orgsoftschools.com

This reaction can also be carried out with other bromide sources. For example, stirring a solution of a gold(III) chloride complex in acetone (B3395972) with a large excess of a bromide salt can facilitate the halide exchange.

Synthesis in Controlled Solvent Systems

The choice of solvent can significantly influence the synthesis of this compound. While the direct reaction with bromine is often performed with liquid bromine itself acting as the reactant and solvent, other controlled solvent systems are employed, particularly for halide exchange reactions.

For instance, halide exchange reactions using gold(III) chloride and hydrobromic acid can be conducted in anhydrous dichloromethane (B109758) (DCM) to prevent hydrolysis of the gold species. The use of specific solvents can also be critical in the synthesis of this compound complexes. For example, the synthesis of certain gold(III) bromide complexes with N-heterocyclic carbene (NHC) ligands is carried out in solvents like acetone.

Furthermore, research has shown that the synthesis of gold nanoparticles can be achieved by dissolving gold(I) halides, such as gold(I) bromide (AuBr), in chloroform (B151607) in the presence of alkylamines, followed by thermal decomposition. nih.gov While this produces gold nanoparticles rather than bulk this compound, it highlights the role of solvent systems in controlling the reactivity and final product of gold-bromine chemistry. The reaction of gold with bromine in the presence of solvents like ethanol (B145695) or acetone has also been reported for the synthesis of this compound. ontosight.ai

Elucidation of Gold Tribromide S Structural Chemistry and Bonding

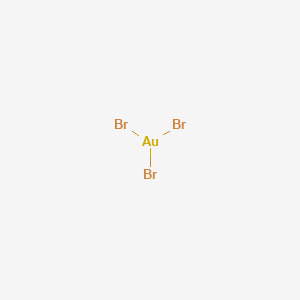

Detailed Analysis of Dimeric (Au₂Br₆) Molecular and Crystal Structure

The dimeric structure of gold tribromide, Au₂Br₆, is a consequence of gold's preference for a coordination number of four. smolecule.com In this arrangement, two gold atoms are bridged by two bromine atoms, resulting in a planar molecule. wikipedia.orgquora.com The crystal structure of Au₂Br₆ is monoclinic and belongs to the P2₁/c space group. materialsproject.org

Coordination Geometry and Bond Angles at Gold Centers (Square Planar)

Each gold center in the Au₂Br₆ dimer exhibits a square planar coordination geometry. wikipedia.orglibretexts.org This arrangement involves the gold atom being bonded to two terminal bromine atoms and two bridging bromine atoms. The bond angles around the gold centers are approximately 90 degrees, consistent with a square planar configuration. wikipedia.org This geometry is a common feature for gold(III) complexes. quora.com

Comparative Analysis of Gold-Bromine Bond Lengths

Within the Au₂Br₆ dimer, there are two distinct types of gold-bromine bonds: terminal and bridging. The terminal Au-Br bonds are shorter than the bridging Au-Br bonds. wikipedia.org X-ray diffraction data reveals that the Au-Br bond distances can range from 2.42 to 2.51 Å. materialsproject.org Specifically, one study using gas-phase electron diffraction determined the terminal Au-Cl bond length in the analogous Au₂Cl₆ to be 2.236 ± 0.013 Å and the bridging Au-Cl bond length to be 2.355 ± 0.013 Å, providing a comparative context for the bromide analogue. researchgate.net This difference in bond lengths is a key feature of the dimeric structure.

Table 1: Comparative Bond Lengths in Gold Halides

| Compound | Terminal Bond Length (Å) | Bridging Bond Length (Å) |

| Au₂Br₆ | ~2.42 | ~2.51 |

| Au₂Cl₆ | 2.236 ± 0.013 | 2.355 ± 0.013 |

Note: Data for Au₂Br₆ is a range from crystal structure analysis, while Au₂Cl₆ data is from gas-phase electron diffraction.

Theoretical and Computational Investigations of Electronic Structure and Bonding

Theoretical studies, particularly those employing quantum chemical calculations, have provided deep insights into the electronic structure and bonding of this compound. These investigations help to explain the observed structural features and reactivity of the compound.

Influence of Jahn-Teller Effect on Monomeric and Dimeric Configurations

The Jahn-Teller effect plays a crucial role in determining the geometry of gold halides. wikipedia.org For a hypothetical monomeric AuBr₃ molecule, the Jahn-Teller effect would cause a distortion from a perfectly symmetrical structure. wikipedia.orgresearchgate.net Calculations on the related AuCl₃ monomer show it has a C₂ᵥ symmetry instead of the expected D₃h symmetry due to this effect. researchgate.net In the case of gold(III) bromide, this distortion manifests as one long and two short gold-bromine bonds. wikipedia.org This inherent instability of the monomeric form is a driving force for dimerization to the more stable Au₂Br₆ structure, where the gold centers achieve a stable square planar coordination. wikipedia.orgsoftschools.com

π-Bonding Characteristics and Their Impact on Stability and Coordination

The stability of gold trihalides is influenced by the extent of π-bonding between the gold and halogen atoms. wikipedia.org Compared to gold(III) fluoride (B91410) and gold(III) chloride, the π-bonding in this compound is weaker. wikipedia.org This reduced π-back bonding contributes to the lower stability of AuBr₃ relative to its fluoride and chloride counterparts. The nature of this bonding also influences the coordination geometry, favoring the dimeric structure to satisfy the electronic requirements of the gold(III) center. wikipedia.org

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of gold compounds. iucr.orgaip.orgresearchgate.net DFT calculations have been successfully used to model the geometries of gold complexes and to probe the nature of the bonding within them. researchgate.netacs.org For instance, DFT can be employed to calculate the energies of different possible structures, confirming the stability of the dimeric Au₂Br₆ over the monomeric form. researchgate.net These computational methods allow for a detailed analysis of electron density distribution and molecular orbitals, providing a more profound understanding of the factors governing the structure and reactivity of this compound. acs.orgfortunejournals.com

Probing Non-Covalent Interactions: Halogen Bonds and Hydrogen Bonds

Recent research has highlighted the crucial role of non-covalent interactions, such as halogen and hydrogen bonds, in the supramolecular assembly of this compound-containing structures. In a notable study, the reaction of a diiminedibromido gold(III) complex, Au(phen)Br₂ (where phen is 1,10-phenanthroline), with molecular dibromine resulted in the formation of a one-dimensional coordination polymer, {Au(phen)Br₂}∞. mdpi.comx-mol.netnih.gov

Single-crystal X-ray diffraction analysis revealed that the [Au(phen)Br₂]⁺ complex cations are bridged by asymmetric tribromide anions, creating infinite zig-zag chains with a repeating ···Au–Br···Br–Br–Br··· motif. mdpi.comx-mol.netnih.govresearchgate.netunica.it In this architecture, the gold complex cation acts as a halogen bond (XB) donor. mdpi.comx-mol.netnih.gov Specifically, the bromido ligands of the [Au(phen)Br₂]⁺ cation participate in both type-I and type-II halogen bonding interactions of comparable strength with neighboring [Br₃]⁻ anions. mdpi.comnih.gov Furthermore, a network of hydrogen bonds connects these parallel chains, contributing to the formation of a layered 2D supramolecular structure. mdpi.comx-mol.netnih.gov The interplay of these halogen and hydrogen bonds is a key factor in the self-assembly and stabilization of the crystal lattice. mdpi.comnih.gov

Table 1: Key Non-Covalent Interactions in {Au(phen)Br₂}∞

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond (Type I) | [Au(phen)Br₂]⁺ | [Br₃]⁻ | Links complex cations and tribromide anions into chains. mdpi.comnih.gov |

| Halogen Bond (Type II) | [Au(phen)Br₂]⁺ | [Br₃]⁻ | Contributes to the stability of the zig-zag chain motif. mdpi.comnih.gov |

| Hydrogen Bonds | Parallel Chains | Parallel Chains | Connects the one-dimensional chains into a 2D network. mdpi.comx-mol.netnih.gov |

Analysis of Orbital Mixing and Electrostatic Contributions (NBO and MEP Analyses)

To understand the nature of the observed halogen bonds, Density Functional Theory (DFT) calculations, including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses, have been employed. mdpi.comx-mol.netnih.gov

The MEP map calculated for the [Au(phen)Br₂]⁺ cation shows the presence of σ-holes on the negatively charged bromido ligands, located opposite to the Au–Br bonds. mdpi.com These electropositive regions act as the halogen bond donor sites. mdpi.com

NBO analysis provides further insight into the orbital interactions. A second-order perturbation theory analysis within the NBO framework reveals that the type-I halogen bond involves a charge transfer from two p-type lone pairs of electrons on a bromine atom of the [Br₃]⁻ anion to the antibonding (σ*) natural orbital of an Au–Br bond. mdpi.com This interaction was calculated to have an energy of 5.25 kcal·mol⁻¹. mdpi.com The type-II interaction, with a calculated energy of 4.61 kcal·mol⁻¹, is due to the overlap between a p-type lone pair on a different bromine atom of the tribromide anion and the antibonding orbital of another Au–Br bond. mdpi.com These analyses demonstrate the significant interplay between orbital mixing and electrostatic contributions in dictating the strength and directionality of these non-covalent interactions. mdpi.comx-mol.netnih.gov

Table 2: NBO Analysis of Halogen Bond Interactions in {Au(phen)Br₂}∞

| Interaction Type | Donor Orbital (on [Br₃]⁻) | Acceptor Orbital (on [Au(phen)Br₂]⁺) | Interaction Energy (kcal·mol⁻¹) |

| Type-I XB | p-type lone pairs | σ(Au–Br) | 5.25 mdpi.com |

| Type-II XB | p-type lone pair | σ(Au–Br) | 4.61 mdpi.com |

Prediction of Energetically Favorable Geometries in Gold Complexes

Computational methods, particularly DFT, are instrumental in predicting the most stable geometries of gold complexes. For hypothetical monomeric gold trihalides, calculations suggest that the Jahn-Teller effect leads to structural differences. wikipedia.org While gold(III) chloride and fluoride are predicted to have two long and one short gold-halogen bond in a T-shaped conformation, this compound is calculated to possess one long and two short Au-Br bonds. wikipedia.org The coordination in monomeric AuBr₃ is described as a dynamic balance between a Y-conformation and a T-conformation. wikipedia.org

In the case of more complex systems, such as P,N-chelated gold(III) complexes, DFT calculations have been used to assess the plausible structures of both monomeric and dimeric forms. acs.org For one such monomeric complex, two isoenergetic geometries were identified, with a third being slightly higher in energy. acs.org Upon dimerization, three possible geometries were predicted, with differences in the spatial arrangement of their organic functionalities. acs.org Such computational predictions are crucial for understanding the stability and potential reactivity of these complexes. acs.org

Linking Electronic Structure to Reaction Mechanisms

The electronic structure of this compound is intrinsically linked to its reactivity, particularly its function as a Lewis acid. smolecule.com The gold(III) center can accept electron pairs, thereby activating substrates for various chemical transformations. smolecule.com This property is central to its catalytic activity in reactions like the Diels-Alder reaction and the nucleophilic substitution of propargylic alcohols. wikipedia.orgsmolecule.com

The decrease in π-bonding between gold and bromine ligands, compared to that with fluorine and chlorine, is believed to contribute to this compound's lower stability relative to its trichloride (B1173362) and trifluoride counterparts. wikipedia.org Understanding the electronic structure through computational models helps to explain and predict the outcomes of reactions involving this compound and its derivatives. For instance, in substitution reactions of square-planar gold(III) complexes, the mechanism can proceed through either a solvolytic pathway or a direct attack by a nucleophile. frontiersin.org The electronic properties of the ligands and the gold center dictate which pathway is favored. frontiersin.org

This compound's Coordination Chemistry and Complex Formation

Gold(III) centers, having a d⁸ electron configuration, typically favor a square planar coordination geometry. wikipedia.orggoogle.com This preference dictates much of this compound's coordination chemistry, leading to the formation of a variety of complexes and adducts.

Formation of Square Planar Complexes in Solution

In solution, this compound is known to form square planar complexes, a behavior similar to that of gold(III) chloride, although AuBr₃ is generally less stable. The reaction with hydrobromic acid (HBr) leads to the formation of the tetrabromoaurate(III) anion, [AuBr₄]⁻, which maintains the square planar geometry around the gold(III) center. The kinetics of substitution reactions in these square-planar complexes have been studied, revealing that they can proceed via associative mechanisms. frontiersin.org

Adduct Formation with Various Ligands

This compound readily forms adducts with a range of ligands. These adducts are typically four-coordinate, preserving the square planar environment of the gold(III) ion. A simple example is the formation of a hydrate, AuBr₃·H₂O, in aqueous conditions. wikipedia.org It also forms adducts with sulfur-donor ligands, such as the one with tetrahydrothiophene, which enhances its solubility in organic solvents.

N-heterocyclic carbene (NHC) ligands also form stable square planar complexes with this compound, with the general formula (NHC)AuBr₃. google.com X-ray crystallographic studies of these complexes confirm the four-coordinate, square planar environment of the gold atom. google.com

P,N-Chelated Gold(III) Complexes: Structural and Reactivity Studies

The inherent reactivity of gold(III) often leads to the oxidation of phosphorus-based ligands, a significant hurdle that has historically limited the exploration of phosphorus-containing gold(III) complexes in catalysis. nih.govnovanet.cadiva-portal.org However, recent advancements have led to the successful generation of stable P,N-chelated gold(III) complexes, circumventing this critical ligand oxidation issue. nih.govnih.gov A novel method involves the oxidation of precursor P,N-chelated gold(I) complexes, which allows for full control over the counterion and prevents the formation of the unwanted tetrachloroaurate(III) ([AuCl₄]⁻) anion. nih.govnovanet.ca

Systematic studies employing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) have provided significant insights into the structure and formation mechanism of these complexes. novanet.caacs.orgdiva-portal.org X-ray crystallographic analyses have confirmed the bidentate P,N-coordination of phosphine-oxazoline ligands to the gold(III) center. acs.org These studies revealed a square-planar geometry around the gold atom. A notable trans effect was observed in the crystal structures of these complexes, with the Au-Cl bond length trans to the nitrogen atom being shorter than the Au-Cl bond trans to the phosphorus atom, indicating a stronger trans influence from the phosphorus donor. acs.org

Table 1: Selected Bond Lengths in a P,N-Chelated Gold(III) Complex

| Bond | Bond Length (Å) |

|---|---|

| Au-Cl (trans to N) | 2.2619(12) |

| Au-Cl (trans to P) | 2.3408(12) |

Data sourced from X-ray analysis of a [1-Au(III)]SbF₆ complex. acs.org

NMR spectroscopic data further elucidates the coordination environment. Upon coordination to gold(III), the ligands exhibit a significant downfield shift in the ¹⁵N NMR signal compared to their coordination to gold(I), indicating a stronger nitrogen coordination to the harder gold(III) center. acs.org Both DFT and experimental results suggest that gold(III) has a higher affinity for phosphorus than for nitrogen, making the cleavage of the gold-nitrogen bond a critical step in catalytic reactions. nih.gov

In terms of reactivity, these P,N-chelated gold(III) complexes have been demonstrated to be active catalysts for synthetically valuable transformations, such as the cyclopropanation of styrene (B11656) with propargyl esters and the intramolecular alkoxycyclization of 1,6-enynes. diva-portal.orgnovanet.caacs.org Studies comparing the catalytic efficiency of gold(I) and gold(III) complexes with the same P,N-ligand found that the gold(III) species were more efficient in promoting cyclopropanation, whereas the gold(I) analogues were more effective for alkoxycyclization. nih.gov The formation of the catalytically active species was found to be accelerated by the addition of small amounts of acetonitrile. nih.gov

Tetrabromidoaurate(III) ([AuBr₄]⁻) Formation Pathways

The tetrabromidoaurate(III) anion, [AuBr₄]⁻, is a key species in the chemistry of gold(III) bromide. It features a gold atom in the +3 oxidation state with a square planar molecular geometry. wikipedia.org The formation of this stable complex anion can be achieved through several distinct synthetic pathways.

Reaction of Gold with an Acid Mixture: Analogous to the formation of chloroauric acid, tetrabromoauric acid (H[AuBr₄]) can be generated by reacting elemental gold with a mixture of hydrobromic acid (HBr) and nitric acid (HNO₃). wikipedia.org In this process, nitric acid acts as the oxidizing agent to convert Au(0) to Au(III), which is then complexed by bromide ions from the hydrobromic acid.

Reaction of Gold(III) Bromide with Hydrobromic Acid: A direct and common pathway to the [AuBr₄]⁻ anion involves the reaction of this compound (AuBr₃) with hydrobromic acid. The Lewis acidic AuBr₃ readily accepts a bromide ion from HBr to form the more stable square planar tetrabromidoaurate(III) complex.

HBr + AuBr₃ → H⁺[AuBr₄]⁻

Metathesis and Ligand Exchange Reactions: The [AuBr₄]⁻ anion can also be formed through ligand exchange from related gold(III) halide complexes. A metathesis reaction between gold(III) chloride (AuCl₃) and concentrated hydrobromic acid can be performed in an anhydrous solvent like dichloromethane (B109758) to achieve complete ligand exchange and form the tetrabromidoaurate(III) product. Similarly, the tetrachloroaurate(III) anion, [AuCl₄]⁻, can be converted to [AuBr₄]⁻ in the presence of a high concentration of bromide ions. acs.org This exchange is driven by the formation of a more stable ion pair between the larger [AuBr₄]⁻ anion and surfactant cations like cetyltrimethylammonium (CTA⁺). acs.org

Galvanic Replacement: A more complex, redox-based pathway has been observed in the reaction between the organic semiconductor copper 7,7,8,8-tetracyanoquinodimethane (B72673) (CuTCNQ) and [AuBr₄]⁻ ions in an aqueous solution. qut.edu.au This spontaneous galvanic replacement reaction leads to the formation of metallic gold nanoparticles on the surface of the CuTCNQ microrods. The availability of the [AuBr₄]⁻ ions is the driving force for this reaction in an aqueous medium. qut.edu.au

The [AuBr₄]⁻ anion is a common counterion in the crystallization of various organic and inorganic cations, and its presence has been confirmed in numerous crystal structures. iucr.orgrsc.org

Mechanistic Insights into Gold Tribromide Reactivity

Lewis Acid Catalysis Mechanisms

Gold tribromide's efficacy as a catalyst in numerous organic reactions stems from its Lewis acidic character. smolecule.com As a Lewis acid, it can accept electron pairs from reactant molecules, thereby activating them for subsequent chemical transformations. smolecule.com

Electron Pair Acceptance and Activation of Substrates

The gold(III) center in this compound acts as an electron pair acceptor, a defining characteristic of a Lewis acid. smolecule.com This property allows it to activate substrates, particularly those with π-systems like alkynes and alkenes, by rendering them more electrophilic and susceptible to nucleophilic attack. acs.org For instance, in cyclization reactions, AuBr₃ facilitates the activation of alkynes. The bromide ligands are thought to enhance the electrophilicity of the gold(III) center, which in turn accelerates the rate of nucleophilic attack on the activated substrate. This activation is a key step in a variety of transformations, including Diels-Alder reactions and nucleophilic substitutions. smolecule.com

In aqueous solutions, this compound forms the square-planar tetrabromoaurate(III) complex, [AuBr₄]⁻. imim.pl This complex is central to the Lewis acid-catalyzed reactions occurring in this medium. The activation of substrates by [AuBr₄]⁻ is a crucial initial step before further reactions, such as redox processes, can take place.

Redox Chemistry of this compound

The redox behavior of this compound is multifaceted, involving the reduction of Au(III) to metallic gold or Au(I) species, and the interconversion between different oxidation states of gold. uea.ac.uk These processes are fundamental to its role in various chemical and material science applications. smolecule.com

Reduction Pathways to Metallic Gold (e.g., with Sodium Nitrite)

The reduction of gold(III) bromide complexes to metallic gold can be achieved using various reducing agents, with sodium nitrite (B80452) (NaNO₂) being a notable example. imim.plbibliotekanauki.pl Spectrophotometric studies of the reaction between gold(III) bromide complexes and sodium nitrite reveal a complex reaction pathway. imim.plbibliotekanauki.pl The reduction of the [AuBr₄]⁻ complex proceeds through two parallel, bimolecular reactions involving different reductant species, namely nitrous acid (HNO₂) and the nitrite ion (NO₂⁻), followed by a consecutive step that produces metallic gold. imim.plbibliotekanauki.plresearchgate.net

Kinetic investigations provide detailed insights into the reduction of [AuBr₄]⁻ by sodium nitrite. The process is characterized by two distinct bimolecular steps. imim.plbibliotekanauki.pl At 20°C, the second-order rate constants for the reactions involving HNO₂ and NO₂⁻ as reductants have been determined. imim.plbibliotekanauki.plresearchgate.neticm.edu.pl

The activation parameters for these parallel steps have also been calculated, providing further understanding of the reaction mechanism. imim.plbibliotekanauki.plresearchgate.neticm.edu.pl

Table 1: Kinetic Parameters for the Reduction of [AuBr₄]⁻ by Nitrite Species at 20°C imim.plbibliotekanauki.plresearchgate.neticm.edu.pl

| Reductant | Second-Order Rate Constant (M⁻¹·s⁻¹) | Activation Enthalpy (ΔH‡) (kJ·mol⁻¹) | Activation Entropy (ΔS‡) (J·mol⁻¹·K⁻¹) |

| HNO₂ | 2.948 | 29.18 | -13.95 |

| NO₂⁻ | 0.191 | 40.75 | -31.06 |

These kinetic data underscore the complex nature of the reduction process and highlight the different reactivities of the nitrite species under the studied conditions. imim.pl

Interconversion between Gold(III) and Gold(I) Species

The redox chemistry of gold is not limited to the reduction to its metallic state. The interconversion between Au(III) and Au(I) is a crucial aspect of its catalytic cycles. uea.ac.uknih.govacs.org While Au(III) complexes are known for their Lewis acidity, Au(I) species also play a significant role in catalysis. researchgate.net The reduction of Au(III) can yield Au(I) intermediates, which can then participate in further catalytic steps. nih.gov Conversely, the oxidation of Au(I) complexes can generate Au(III) species. uea.ac.uk

Fundamental Organometallic Reactivity of Gold(III) Intermediates

The organometallic chemistry of gold(III) has seen significant advancements, leading to a better understanding of the fundamental reaction steps that were once considered rare for gold. uea.ac.uknih.govacs.orgacs.org These include processes like oxidative addition, reductive elimination, migratory insertion, and β-hydride elimination, which are now recognized as part of the reactivity landscape of gold(III) intermediates. uea.ac.uknih.govacs.org

The generation of gold(III) intermediates through oxidative addition to a Au(I) precursor is a key step in many catalytic cycles. uea.ac.uknih.govacs.orgacs.org These Au(III) intermediates can then undergo various transformations. For example, the synthesis of the first gold(III) alkene, alkyne, CO, and hydride complexes has provided crucial insights into their potential roles in catalysis. uea.ac.uknih.govacs.org

Reductive elimination from a Au(III) center is another fundamental process, often leading to the formation of a C-C or C-X bond and the regeneration of a Au(I) species. uea.ac.uknih.govacs.org The understanding of these elementary steps has revealed that gold(III) can participate in mechanistic pathways that are distinct from those of other transition metals. uea.ac.uknih.govacs.orgacs.org The high redox potentials of gold mean that it is more easily reduced than metals like palladium or platinum, which influences the feasibility of certain catalytic cycles. uea.ac.uk The study of these fundamental organometallic reactions continues to expand the scope of gold catalysis in synthetic chemistry. researchgate.net

Ligand Exchange Dynamics

Ligand exchange is a fundamental process in the coordination chemistry of gold(III) complexes, including those derived from this compound. The lability of the ligands bound to the gold center dictates the accessibility of coordination sites for incoming substrates, which is a prerequisite for many catalytic reactions.

Kinetic studies on the ligand substitution of the tetrabromoaurate(III) anion, [AuBr₄]⁻, with various heterocyclic nitrogen donors (amines) in a methanol/water mixture have provided significant insights into these dynamics. The general reaction is represented as:

[AuBr₄]⁻ + amine ⇌ [AuBr₃(amine)] + Br⁻ electronicsandbooks.com

The forward reaction follows second-order kinetics, and its rate is dependent on the basicity of the incoming amine ligand. electronicsandbooks.com However, steric hindrance from substituents on the amine, such as methyl groups in the 2 and 6-positions of a pyridine (B92270) ring, can retard the reaction rate for both the forward and reverse pathways. electronicsandbooks.com This indicates that both electronic and steric factors of the incoming and leaving ligands play a crucial role in the ligand exchange dynamics of gold(III) bromide complexes.

The mechanism of ligand exchange can be influenced by the solvent and the nature of the ligands involved. For instance, the ligand scrambling of certain N-heterocyclic carbene (NHC) gold(I) bromide complexes is influenced by the presence of water and can proceed through the formation of dimeric species. researchgate.net While this is a gold(I) system, it highlights the complex equilibria that can be at play. In some cases, ligand exchange on gold complexes is believed to follow an Sₙ2-like mechanism. ilpi.comresearchgate.net

Table 1: Factors Influencing Ligand Exchange Rates in Gold(III) Bromide Complexes

| Factor | Observation | Implication on Mechanism | Reference |

|---|---|---|---|

| Basicity of Incoming Ligand | Higher basicity of the amine nucleophile generally increases the forward reaction rate. | Electronic effects are significant in stabilizing the transition state. | electronicsandbooks.com |

| Steric Hindrance | Bulky substituents on the incoming ligand retard both forward and reverse reaction rates. | The approach of the nucleophile to the gold center is sterically sensitive. | electronicsandbooks.com |

| Leaving Group | The dissociation of the bromide ligand is a critical step. | The strength of the gold-bromide bond influences the overall reaction kinetics. | tesisenred.net |

| Solvent | The presence of water can influence ligand scrambling in related gold complexes. | The solvent can participate in the reaction mechanism, potentially through coordination. | researchgate.net |

Oxidative Addition and Reductive Elimination Pathways

The Au(I)/Au(III) redox cycle is central to a growing number of gold-catalyzed cross-coupling reactions. This cycle is defined by the elementary steps of oxidative addition and reductive elimination.

Oxidative Addition: This process involves the addition of a substrate to a metal center, leading to an increase in both the coordination number and the oxidation state of the metal by two. The oxidative addition of aryl halides to Au(I) complexes to form Au(III) species has traditionally been considered a sluggish process due to the high redox potential of the Au(I)/Au(III) couple. nih.gov However, the rational design of ligands has enabled this transformation under milder conditions. For instance, the use of specific P,N-chelating ligands has been shown to facilitate the oxidative addition of aryl iodides and even aryl bromides to Au(I) centers. researchgate.net The synthesis of trans-[AuBr₂(CF₃)(PR₃)] complexes via bromination of Au(I) precursors is a clear example of an oxidative addition reaction. um.es

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state and coordination number by two. uea.ac.uk Reductive elimination from Au(III) complexes is often the product-forming step in catalytic cycles.

Studies on the thermolysis of organogold(III) halide complexes of the type (Ph₃P)Au(aryl)(CF₃)(X), where X can be a bromide ligand, have provided detailed mechanistic insights into reductive elimination. nih.govacs.org The nature of the halide ligand has a dramatic effect on the reaction's selectivity. For instance, in the thermolysis of (Ph₃P)Au(4-Me-C₆H₄)(CF₃)(Br), both C-Br and C-CF₃ bond-forming reductive elimination products were observed. nih.govacs.org The selectivity is influenced by the Au(III)-halide bond strength, with stronger bonds (like Au-Cl and Au-F) favoring C-C reductive elimination over C-X elimination. nih.govacs.org

The mechanism of reductive elimination from Au(III) complexes can vary. Mechanistic studies on complexes of the type [Au(CF₃)(Me)(X)(PR₃)], including the bromide analogue (X=Br), indicate that the reductive elimination of methyl bromide proceeds through a tricoordinate intermediate formed by the dissociation of a phosphine (B1218219) ligand. nih.govacs.org In other cases, an Sₙ2-type pathway involving nucleophilic attack on a gold-bound carbon has been identified as a viable reductive elimination mechanism. nih.govacs.org

Table 2: Key Mechanistic Pathways in this compound Reactivity

| Mechanistic Step | Description | Key Influencing Factors | Relevance to AuBr₃ |

|---|---|---|---|

| Ligand Exchange | Reversible substitution of ligands at the Au(III) center. | Ligand basicity, steric hindrance, solvent. electronicsandbooks.comresearchgate.net | Fundamental for creating vacant sites for catalysis. tesisenred.net |

| Migratory Insertion | Insertion of an unsaturated substrate into a Au-ligand bond. | Ligand framework, substrate nature, cis-coordination. researchgate.netopenochem.org | A potential, though less documented, pathway in AuBr₃ catalysis. |

| β-Hydride Elimination | Transfer of a β-hydrogen to the Au(III) center to form a Au-H bond and an alkene. | Presence of β-hydrogens, open coordination site, ligand conformation. ilpi.comacs.org | A feasible, though often high-barrier, process in Au(III) systems. researchgate.net |

| Oxidative Addition | Addition of a substrate to a Au(I) center to form a Au(III) complex. | Ligand design, nature of the substrate (e.g., aryl halide). researchgate.netnih.gov | Key step in Au(I)/Au(III) catalytic cycles involving bromide. um.es |

| Reductive Elimination | Coupling and elimination of two ligands from a Au(III) center. | Nature of the halide ligand, ancillary ligands, temperature. nih.govacs.orgacs.org | Product-forming step; mechanism can be dissociative or Sₙ2-type. nih.gov |

Catalytic Applications of Gold Tribromide in Advanced Organic Synthesis

Gold-Catalyzed Carbon-Carbon Bond Forming Reactions

Gold tribromide is a versatile catalyst for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. nih.govacs.org It has been effectively employed in various transformations, including cycloaddition and cycloisomerization reactions, which are instrumental in the assembly of cyclic and heterocyclic systems. wikipedia.orgacs.orgfrontiersin.orgnih.govrsc.org The catalytic activity of AuBr₃ is often attributed to its ability to coordinate with alkynes, thereby increasing their electrophilicity and rendering them susceptible to intramolecular or intermolecular nucleophilic attack. researchgate.netlucp.net

This compound has proven to be an effective catalyst for Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. wikipedia.orgwikipedia.orgwikipedia.org Notably, it catalyzes the [4+2] cycloaddition between enynal units and carbonyl compounds. wikipedia.orgwikipedia.orgwikipedia.orgsmolecule.com In these reactions, AuBr₃ is thought to activate the alkyne moiety of the enynal, facilitating the formation of a pyrylium (B1242799) intermediate. researchgate.netacs.org This intermediate then undergoes a reverse-electron-demand Diels-Alder reaction with an enol derived from a ketone or aldehyde, ultimately leading to the formation of functionalized aromatic compounds. nih.govresearchgate.netacs.org

A plausible mechanism for this transformation involves the coordination of the this compound to the triple bond of the enynal, which enhances its electrophilicity. researchgate.netacs.org Subsequent nucleophilic attack by the carbonyl oxygen atom forms a gold ate complex. acs.orgarkat-usa.org This complex then participates in a Diels-Alder reaction with an enol, followed by dehydration and bond rearrangement to yield the final aromatic product and regenerate the AuBr₃ catalyst. acs.orgarkat-usa.org

Table 1: this compound-Catalyzed Diels-Alder Reaction

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Enynal and Carbonyl Compound | AuBr₃ (10 mol%) | 1,4-dioxane, 100 °C | Functionalized Aromatic Compound | High |

This table summarizes a typical this compound-catalyzed Diels-Alder reaction, highlighting the reactants, catalyst loading, reaction conditions, product type, and general yield.

Gold-catalyzed cycloisomerization reactions have become a powerful method for constructing hydrocarbon rings under mild conditions. mdpi.comresearchgate.netcsic.es These reactions offer an efficient pathway to a variety of cyclic structures, including those found in natural products. lucp.netmdpi.com

This compound catalyzes the cycloisomerization of various substrates to form both hydrocarbon and heterocyclic rings. mdpi.comcsic.es For instance, it can be used in the cycloisomerization of enynes to produce bicyclic compounds. csic.es The mechanism often involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the alkene. frontiersin.org This leads to the formation of a gold-carbene intermediate, which can then undergo further reactions to yield the final cyclic product. frontiersin.org

The versatility of gold catalysis in cycloisomerization extends to the synthesis of various heterocyclic systems. For example, gold catalysts can promote the cyclization of 2-alkynyl-1,5-diols to form olefin-containing spiroketals. beilstein-journals.org

The utility of gold-catalyzed cycloisomerization is prominent in the synthesis of natural product skeletons. mdpi.comcsic.es One notable application is in the synthesis of aurones, a class of flavonoids known for their biological activities. csic.esuniv.kiev.ua Gold(I)-catalyzed cyclization of 2-(1-hydroxyprop-2-ynyl)phenols provides a highly regio- and stereoselective route to aurone (B1235358) derivatives. capes.gov.br

Furthermore, gold catalysis has been instrumental in the synthesis of dihydrocyclohepta[b]indoles, which form the core structure of several alkaloids. mdpi.comresearchgate.net Gold-catalyzed intermolecular reactions of (Z)-enynols with indoles can construct these complex skeletons through a cascade sequence. researchgate.net This transformation is significant for accessing biologically important molecules. mdpi.comrsc.org

Table 2: Gold-Catalyzed Synthesis of Natural Product Skeletons

| Target Skeleton | Starting Materials | Catalyst System | Key Transformation |

|---|---|---|---|

| Aurones | 2-(1-Hydroxyprop-2-ynyl)phenols | Gold(I) catalyst | Regio- and stereoselective cyclization |

| Dihydrocyclohepta[b]indoles | (Z)-Enynols and Indoles | Gold catalyst | Cascade Friedel-Crafts/hydroarylation |

This table illustrates the application of gold catalysis in the synthesis of important natural product skeletons, detailing the target, starting materials, catalyst type, and the key chemical transformation.

Gold catalysts can facilitate atom transfer reactions, leading to the formation of reactive intermediates like gold carbenoids. nih.gov These carbenoids are valuable species in organic synthesis, enabling a variety of subsequent transformations.

A significant development in gold catalysis is the intermolecular nitrene transfer to alkynes. nih.govsioc-journal.cn This process provides a novel method for generating α-imino gold carbenes, which are versatile intermediates. nih.govsci-hub.se In these reactions, a nitrene source, such as an iminopyridinium ylide, reacts with an alkyne in the presence of a gold catalyst. nih.govsci-hub.se The resulting α-imino gold carbene can then undergo various transformations, such as 1,2-C-H insertion, to form products like α,β-unsaturated amidines. nih.gov This methodology offers a new approach to nitrogen-containing heterocycles. sioc-journal.cnorganic-chemistry.org

Atom Transfer Reactions and Gold Carbenoid Generation

Synthesis of α,β-Unsaturated Carboxylic Acid Derivatives and Oxazoles

This compound has proven effective in catalyzing reactions that yield important heterocyclic and unsaturated compounds.

One notable application is in the three-component coupling of terminal alkynes, secondary amines, and glyoxylic acid, which proceeds under mild conditions to produce butenolide derivatives. mdpi.com This transformation is believed to occur through the selective 5-endo-dig cyclization of an α-N-substituted β-alkynoic acid intermediate formed in situ. mdpi.com While direct synthesis of α,β-unsaturated carboxylic acids has been achieved using vinylmercuric halides with carbon monoxide in the presence of noble metal catalysts, gold-catalyzed methods offer alternative routes from different starting materials. google.com

Furthermore, gold catalysis is instrumental in the synthesis of oxazoles. A sequential one-pot reaction using ruthenium and gold catalysts can convert propargylic alcohols that have a terminal alkyne moiety into substituted oxazoles with good yields and complete regioselectivity. researchgate.net Gold-catalyzed intermolecular alkyne oxidation is another established method for creating 2,5-disubstituted oxazoles. mdpi.com

Table 1: Gold-Catalyzed Synthesis of Heterocyclic and Unsaturated Derivatives

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| AuBr₃ | Terminal alkynes, Secondary amines, Glyoxylic acid | Butenolide derivatives | mdpi.com |

Formation of Boron Enolates from Alkynes in Aldol (B89426) Reactions

A novel and elegant approach to aldol reactions involves the gold-catalyzed generation of boron enolates directly from unactivated alkynes. ucl.ac.uknih.gov This method bypasses the often challenging chemoselective formation of an enolate from a carbonyl compound in the presence of another. ucl.ac.uk

The process involves the gold-catalyzed addition of a boronic acid to an alkyne. ucl.ac.ukresearchgate.net Specifically, studies have shown that using a gold(I) catalyst like PPh₃AuNTf₂, boron enolates can be rapidly formed from ortho-alkynylbenzeneboronic acids at room temperature. ucl.ac.uknih.govresearchgate.net A key advantage of this method is its mildness, allowing the enolate to be generated in the presence of aldehydes that are prone to self-condensation. ucl.ac.uk The resulting boron enolate can then undergo an aldol reaction with an aldehyde present in the mixture, leading to cyclic boronate esters. ucl.ac.uknih.gov These intermediates are versatile and can be further transformed into various useful structures, such as phenols or biaryls. ucl.ac.ukresearchgate.net

Table 2: Gold-Catalyzed Boron Enolate Formation for Aldol Reactions

| Catalyst System | Substrate | Key Transformation | Product Intermediate | Reference |

|---|---|---|---|---|

| PPh₃AuNTf₂ | ortho-Alkynylbenzeneboronic acid | Addition of boronic acid to alkyne | Boron enolate | ucl.ac.uknih.gov |

Chemoselective Annulation Reactions

This compound is an effective catalyst for chemoselective annulation reactions, which are crucial for constructing cyclic molecular architectures. A significant example is the AuBr₃-catalyzed chemoselective annulation of isocyanates with 2H-azirine. sigmaaldrich.com This reaction demonstrates the ability of gold(III) to facilitate specific bond-forming cyclizations.

In a related context, combined gold(I)/gold(III) catalytic systems have been developed for formal intramolecular [3+2] annulation reactions. nih.gov This dual catalytic approach enables complex transformations, such as the synthesis of tricyclic indolines, by combining the unique properties of both gold oxidation states to achieve C-H functionalization and cyclization. nih.gov

Gold-Catalyzed Carbon-Heteroatom Bond Forming Reactions

Gold catalysts, including this compound, are widely used to facilitate the formation of carbon-heteroatom bonds, a fundamental process in organic synthesis. mdpi.com These reactions are valued for their efficiency and selectivity under mild conditions.

Nucleophilic Substitution of Propargylic Alcohols

This compound is a highly effective catalyst for the direct nucleophilic substitution of propargylic alcohols. cymitquimica.comweeiboo.comthermofisher.com In these reactions, the gold(III) center acts as a potent alcohol-activating agent, facilitating the departure of the hydroxyl group and subsequent attack by a wide range of nucleophiles. smolecule.comcymitquimica.comweeiboo.com

The reaction proceeds under very mild conditions, typically at room temperature in a solvent like dichloromethane (B109758). researchgate.net A diverse array of nucleophiles—including allylsilanes, electron-rich aromatics, alcohols, thiols, hydrides, 1,3-dicarbonyl derivatives, and sulfonamides—can be successfully employed. researchgate.net Mechanistic studies suggest that the reaction proceeds through a carbocation intermediate, highlighting the strong Lewis acidity of the gold(III) catalyst. researchgate.net

Table 3: Nucleophilic Substitution of Propargylic Alcohols Catalyzed by Gold(III)

| Catalyst | Substrate | Nucleophiles | Reaction Conditions | Reference |

|---|---|---|---|---|

| Gold(III) bromide | Propargylic alcohols | Allylsilane, alcohols, thiols, hydrides, etc. | Room temperature, Dichloromethane | researchgate.net |

Oxidation and Dehydrogenation Reactions

Gold catalysts are also capable of promoting oxidation and dehydrogenation reactions, expanding their utility in synthetic chemistry.

This compound is utilized as a catalyst in the oxidation of alkenes. ontosight.ai While the specific mechanisms can vary, gold's catalytic role is central to these transformations. For instance, oxidative gold catalysis has been employed in carboalkoxylation procedures for terminal alkenes, providing access to substituted oxygen-containing heterocycles like tetrahydrofurans. researchgate.net

In a notable example of a related process, a binuclear gold(I) bromide catalyst, in conjunction with Selectfluor as a stoichiometric oxidant, facilitates a three-component oxidative oxyarylation of terminal alkenes. nih.gov This reaction couples the alkene with an arylboronic acid and an oxygen nucleophile (such as an alcohol, carboxylic acid, or water) to efficiently produce β-aryl ethers, esters, and alcohols. nih.gov

Dehydrogenative Coupling of Amines

This compound (AuBr₃) serves as an effective catalyst for the dehydrogenative coupling of amines with phenylglyoxal (B86788) derivatives, leading to the synthesis of α-ketoamides. sigmaaldrich.com This aerobic coupling reaction proceeds under mild conditions. sigmaaldrich.com The catalytic capability of AuBr₃ facilitates this transformation, making it a useful precursor in relevant organic synthesis. sigmaaldrich.combszh.cn

Intermolecular Oxygen Transfer to Alkynes

Gold-catalyzed intermolecular oxygen transfer to alkynes represents a significant methodology for increasing molecular complexity. researchgate.net This process typically involves the generation of highly reactive gold α-oxo carbene intermediates. researchgate.net The general strategy utilizes an oxidant, such as a pyridine (B92270) or quinoline (B57606) N-oxide, which attacks a gold-alkyne π-complex. researchgate.net This attack forms an alkenylgold intermediate, and the subsequent cleavage of its weak N-O bond generates the α-oxo gold carbene along with a pyridine or quinoline byproduct. researchgate.net While much of the research has focused on Au(I) catalysts, the fundamental principle of alkyne activation by a gold center is key. This approach avoids the use of hazardous α-oxo diazo compounds, which are a more traditional route to these carbene intermediates. researchgate.net Recent studies have expanded this methodology to include electron-deficient trifluoromethylated alkynes, providing a direct route to trifluoromethylated 1,2-diketones under relatively mild oxidative conditions. scilit.com

Hydration of Alkynes

This compound is a known catalyst for the hydration of alkynes, a fundamental reaction for synthesizing carbonyl compounds. ontosight.ai While early studies on gold-catalyzed alkyne hydration utilized gold(III) species, much of the subsequent research has focused on gold(I) complexes, which often show higher catalytic performance. nih.govresearchgate.net However, Au(III) complexes remain relevant. For instance, gold(III) complexes featuring trifluoromethyl ligands have been shown to be efficient catalysts for this transformation, capable of operating at low loadings and without additives. researchgate.net

Computational studies on the mechanism of alkyne hydration with gold(III) catalysts suggest a pathway involving the initial dissociation of a ligand, followed by the coordination and activation of the alkyne. researchgate.net A subsequent, solvent-assisted attack of a water molecule and final enol tautomerization completes the catalytic cycle. researchgate.net A notable finding from these computational models is the high activation barrier calculated for the protonolysis step, which is consistent with the higher electronegativity of gold(III) compared to gold(I). researchgate.net

Catalysis in Enamine and Enaminoester Synthesis

β-Enaminones and β-enaminoesters are crucial building blocks in organic synthesis. nih.gov A primary method for their preparation is the condensation reaction between 1,3-dicarbonyl compounds and amines. nih.gov Gold(III) derivatives have been reported as catalysts for this transformation. nih.gov While many modern methods employ various metal catalysts like Indium Tribromide or solvent-free conditions, the catalytic activity of gold salts remains a point of interest. nih.govresearchgate.netacs.org For example, Arcadi reported in 2003 that gold(III) derivatives could catalyze the reaction between 1,3-dicarbonyls and amines or ammonia. nih.gov However, the reaction involving an aromatic amine yielded only 60%. nih.gov Subsequent developments have often focused on Au(I) systems, which can achieve high yields under solvent-free conditions at room temperature with low catalyst loading. nih.gov

Development of Gold(III)-Catalyzed Cyclometalation Reactions

The development of gold(III)-catalyzed reactions has been significantly advanced through the use of cyclometalation strategies. nih.gov Chelation-assisted C-H bond activation, particularly with 2-phenylpyridine (B120327) derivatives, has been a common and effective approach for investigating transition metal-catalyzed reactions. nih.gov This strategy has been successfully applied to develop gold(III)-catalyzed oxidative cross-coupling reactions, such as the arylation of arenes with arylboronic acids to form extended π-conjugated systems. nih.gov While C(sp²)-H activation is a common and well-documented process in Au(III) chemistry, the activation of C(sp³)-H bonds is less frequent and represents a more significant challenge. uio.nouio.norsc.org

C(sp²)-H Activation and C(sp³)-H Activation Pathways

Gold(III) complexes readily participate in cyclometalation via the activation of C(sp²)-H bonds, a process often rationalized through an electrophilic aromatic substitution-type mechanism. nih.govrsc.org This pathway is generally favored for late transition metals. rsc.org For instance, the AuBr₃-catalyzed directed C-H arylation of arenes with arylboronic acids proceeds via a proposed mechanism involving the formation of a five-membered cycloaurated intermediate. nih.gov

The activation of the stronger C(sp³)-H bond by Au(III) is considerably rarer. rsc.orguio.no However, research has demonstrated that this pathway is feasible and can lead to the formation of stable (N,C,C) Au(III) pincer complexes. uio.nouio.no The synthesis of these pincer complexes can be achieved through a double cyclometalation involving both a C(sp²)-H and a C(sp³)-H activation step. uio.no A key factor promoting the challenging C(sp³)-H activation is the introduction of significant steric hindrance on the ligand. rsc.orguio.no For example, using a bulky ligand like 2-(3,5-di-tert-butylphenyl)pyridine can destabilize the initial (N,C) intermediate formed after C(sp²)-H activation. rsc.org This steric strain distorts the preferred square planar geometry of the Au(III) center, making the subsequent intramolecular C(sp³)-H activation sterically and energetically more favorable, allowing the complex to relax back into a more stable pincer structure. rsc.orguio.no

Role of Counterions in Homogeneous Gold Catalysis

The choice of counterion in homogeneous gold catalysis is a pivotal factor that can profoundly influence the catalytic activity, regioselectivity, and even stereoselectivity of chemical transformations. researchgate.netacs.orgcapes.gov.brresearcher.lifeunibo.it The effect of the counterion is a delicate balance between its coordination to the gold center and its intrinsic properties like nucleophilicity and basicity, which can modulate interactions with the substrate. researchgate.net

In many gold-catalyzed reactions, particularly those involving Au(I) species, catalytically active cationic complexes are often generated in situ from a halide precursor, such as a gold(I) chloride, by reacting it with a silver salt. This process, known as anion metathesis, leads to the precipitation of the silver halide and the formation of a more reactive gold complex with a weakly coordinating counterion. researchgate.net While this discussion centers on this compound (a gold(III) species), the principles of counterion effects observed in Au(I) catalysis often provide valuable insights into the behavior of Au(III) systems, as similar intermediates and interactions can be at play.

The influence of the counterion is multifaceted. A strongly coordinating anion can bind tightly to the gold center, potentially hindering the coordination of the substrate's π-system (like an alkyne or alkene) and thereby impeding the catalytic cycle. nih.govsci-hub.se Conversely, a very weakly coordinating anion might lead to a highly reactive, "naked" cationic gold species that could be less selective.

Research has demonstrated the significant impact of counterions in various gold-catalyzed reactions. For instance, in the cyclization of propargylic amides, the counteranion was found to have a crucial influence on the energy profile by binding to key intermediates and transition states through both hydrogen bonding and direct interaction with the gold center. nih.gov This highlights that the counterion's role extends beyond simply balancing the charge of the cationic gold catalyst.

A study on the gold(I)-catalyzed cycloisomerization of ynamides showed that the choice of counterion, in conjunction with the ligand, could direct the regioselectivity of the reaction. mdpi.com Similarly, in the context of gold(III) catalysis, a strong counterion effect was observed in the intramolecular cyclization of propargyl trichloroacetimidates. acs.org The use of different silver salts to generate the active catalyst led to varying yields, underscoring the counterion's direct involvement in the reaction mechanism. acs.orgchim.it

The following table summarizes the observed effects of different counterions in selected gold-catalyzed reactions, illustrating the general principles of their influence.

| Counterion | General Effect on Catalysis | Representative Reaction Type | Reference |

| Triflate (OTf⁻) | Often effective; promotes high reactivity. | Propargylic substitution and cycloisomerization. | researchgate.net |

| Triflimide (NTf₂⁻) | Weakly coordinating; can lead to high enantioselectivity in asymmetric catalysis. | Stereoselective functionalization of diols. | chim.it |

| Tetrafluoroborate (BF₄⁻) | Moderately coordinating; can provide good yields in certain cyclizations. | Intramolecular cyclization of propargyl trichloroacetimidates. | acs.org |

| Antimonate (SbF₆⁻) | Very weakly coordinating; used to generate highly cationic gold species. | P,N-chelated gold(III) complex formation. | acs.org |

It is important to note that the ideal counterion is often reaction-specific. core.ac.uk The interplay between the ligand on the gold center, the substrate, the solvent, and the counterion creates a complex system where subtle changes can lead to significant differences in reaction outcomes. core.ac.uknih.gov For example, in low dielectric constant solvents, the gold catalyst and its counterion are more likely to exist as a tight ion pair, amplifying the counterion's influence on the reaction pathway. nih.govsci-hub.se

Applications of Gold Tribromide in Advanced Materials Science and Nanotechnology

Synthesis of Gold Nanoparticles (AuNPs)

Gold nanoparticles (AuNPs) are at the forefront of nanomaterials research due to their distinctive characteristics that are highly dependent on their size and shape. Gold tribromide is a key starting material in the production of these nanoparticles.

This compound serves as a crucial precursor in the synthesis of gold nanoparticles. smolecule.com In this role, it provides the gold ions (Au³⁺) that are subsequently reduced to form elemental gold (Au⁰), which then nucleate and grow into nanoparticles. smolecule.com The choice of precursor can influence the final characteristics of the nanoparticles. The use of this compound allows for the exploration of various synthetic routes to tailor the size, shape, and surface properties of the resulting AuNPs for specific applications. smolecule.comresearchgate.net

Chemical reduction is a common and effective method for synthesizing AuNPs from a gold precursor like this compound. This "bottom-up" approach involves the reduction of Au³⁺ ions in a solution, leading to the formation of gold atoms that aggregate to form nanoparticles. nih.govnih.gov The precise control over the size and shape of the AuNPs is achieved by carefully selecting the reducing and stabilizing agents, as well as controlling the reaction conditions. researchgate.net

Several chemical reduction strategies are employed:

Turkevich Method: This is one of the most well-known methods, typically using trisodium (B8492382) citrate (B86180) as both the reducing and capping agent. tandfonline.commdpi.com By adjusting the ratio of citrate to the gold salt, the size of the resulting spherical nanoparticles can be controlled, typically in the range of 10 to 50 nm. researchgate.net

Brust-Schiffrin Method: This two-phase method allows for the synthesis of highly stable, smaller AuNPs (typically under 10 nm) with a narrow size distribution. nih.govtandfonline.com It involves transferring the gold ions from an aqueous phase to an organic solvent using a phase-transfer agent, followed by reduction with a strong reducing agent like sodium borohydride (B1222165) in the presence of a thiol, which stabilizes the nanoparticles. nih.govnih.gov

Seeding-Growth Method: This technique offers greater control over the final nanoparticle shape and size. It involves a two-step process: first, small "seed" nanoparticles are synthesized using a strong reducing agent. These seeds are then introduced into a growth solution containing more gold salt and a weaker reducing agent, allowing for the controlled growth of larger or non-spherical nanoparticles, such as nanorods. nih.govtandfonline.com

| Reduction Method | Typical Reducing Agents | Typical Stabilizing Agents | Controlled Parameters |

| Turkevich Method | Trisodium citrate | Trisodium citrate | Nanoparticle size |

| Brust-Schiffrin Method | Sodium borohydride (NaBH₄) | Thiols (e.g., dodecanethiol) | Nanoparticle size |

| Seeding-Growth Method | Sodium borohydride (for seeds), Ascorbic acid (for growth) | CTAB (cetyltrimethylammonium bromide) | Nanoparticle size and shape |

The stability and functionality of AuNPs are critically dependent on their surface chemistry. Surface modification and stabilization are essential to prevent aggregation and to impart specific properties for targeted applications. uni-marburg.denih.gov

Stabilizers interact with the nanoparticle surface to provide either electrostatic or steric stabilization. nih.gov Common stabilization and surface modification techniques include:

Ligand Exchange: The initial stabilizing agents used during synthesis, which are often weakly bound, can be replaced with molecules that have a higher affinity for the gold surface. uni-marburg.de This is a common strategy to enhance stability and introduce functionality.

Polymer Coating: Wrapping AuNPs with polymers, such as polyethylene (B3416737) glycol (PEG), can improve their colloidal stability, particularly in biological environments. uni-marburg.denih.gov Amphiphilic polymers can also be used to create a protective, biocompatible shell around the nanoparticles. uni-marburg.de

Bioconjugation: For biomedical applications, the surface of AuNPs can be modified with biomolecules like proteins (e.g., bovine serum albumin), peptides, or DNA. nih.govresearchgate.net This not only enhances stability but also allows for specific targeting and interaction with biological systems. nih.gov

The unique properties of AuNPs synthesized from precursors like this compound make them highly valuable in biomedical research. researchgate.net Their applications span several key areas:

Drug Delivery: AuNPs can be functionalized to carry and deliver therapeutic agents, such as drugs or genes, to specific cells or tissues. nih.gov Their high surface area-to-volume ratio allows for the loading of a significant amount of cargo.

Imaging: Due to their strong optical properties, particularly surface plasmon resonance, AuNPs are used as contrast agents in various imaging techniques. researchgate.net This enables enhanced visualization of biological structures and processes.

Diagnostics: AuNPs are employed in the development of highly sensitive diagnostic assays. nih.gov Their ability to be conjugated with specific antibodies or other recognition elements allows for the detection of biomarkers associated with various diseases.

Precursor for Perovskite Nanocrystals

This compound also plays a role in the development of hybrid nanomaterials, specifically in the synthesis and modification of perovskite nanocrystals. sigmaaldrich.com Metal halide perovskites are a class of materials with exceptional optoelectronic properties, making them promising for applications in solar cells, LEDs, and photodetectors. nih.gov

Research has shown that gold-bromide complexes, derived from precursors like AuBr₃, can be introduced to suspensions of cesium lead bromide (CsPbBr₃) nanocubes. sigmaaldrich.com These complexes can trigger the self-assembly of the nanocubes into larger, ordered structures known as supercrystals. nih.gov The interaction between the gold-bromide complexes and the surfactants on the surface of the perovskite nanocrystals is a driving force for this assembly process. nih.gov Furthermore, gold nanoparticles synthesized from this compound can be anchored onto the surface of perovskite nanocrystals, creating hybrid architectures. sigmaaldrich.com These hybrid materials can exhibit modified electronic and optical properties, which are being explored for applications in photocatalysis and optoelectronic devices.

Role in Developing Nanomaterials for Electronics and Sensors

The application of this compound extends to the fabrication of nanomaterials for electronics and sensors. The resulting gold nanoparticles and films possess excellent electrical conductivity and stability, which are critical for these technologies. researchgate.net

Electronics: Gold nanoparticles are used as conductive additives in materials like inks and coatings. researchgate.netmdpi.com Techniques such as direct laser writing can utilize this compound, where a focused laser induces the photoreduction of AuBr₃ to create microscopic gold patterns on various surfaces. smolecule.com Additionally, this compound can serve as a precursor for the electrodeposition of gold films, which have potential applications in electronic components and functional coatings. smolecule.com

Sensors: AuNPs are widely used in the development of electrochemical and optical sensors. iipseries.orgrsc.org When used to modify electrodes, AuNPs can significantly enhance the sensitivity and detection limits of electrochemical sensors. iipseries.org In optical sensors, the localized surface plasmon resonance (LSPR) of AuNPs is highly sensitive to the local refractive index, allowing for the label-free detection of molecules. researchgate.net The development of self-powered sensors, which can harvest energy from their environment, is an emerging area where nanomaterials, including those derived from gold, are being explored. nih.gov

Advanced Spectroscopic and Computational Characterization of Gold Tribromide Systems

Spectroscopic Methodologies for Gold Tribromide and Its Complexes

A variety of spectroscopic methods are employed to probe the diverse characteristics of this compound systems, from the nature of ligand binding to the morphology of resulting nanoparticles.

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination environment of gold(III) in its complexes. By analyzing the vibrational frequencies of molecules, IR spectroscopy can provide detailed information about the bonding between gold and its ligands. The formation of a coordinate bond, such as an Au-N bond, results in the appearance of new absorption bands in the IR spectrum. For instance, the formation of an Au-N bond can be identified by a signal appearing around 563 cm⁻¹ mdpi.com.

The frequencies of metal-halogen stretching vibrations are particularly sensitive to the nature of the ligands coordinated to the gold center. In square-planar gold(III) complexes, the positions of the ν(Au-Br) bands are influenced by the trans-influence of the ligand opposite to the bromide. Ligands with a strong trans-influence weaken the trans Au-Br bond, leading to a lower stretching frequency. For example, in a series of [Au(L)Br₃] complexes, where L can be a thioether, triphenylphosphine, or triphenylarsine, the metal-halogen stretching vibrations have been assigned and discussed based on the differing trans-influence of L rsc.org. In trans-[Au(CN)₂(L)X] complexes (where X = Br), the ν(Au-Br) values are observed in the range of 250–262 cm⁻¹ rsc.org.

The table below summarizes characteristic IR absorption bands for selected gold(III) bromide complexes, illustrating the effect of different ligands on the gold-bromine stretching frequency.

| Complex Type | Ligand (L) | ν(Au-Br) (cm⁻¹) |

| [Au(L)Br₃] | Thioethers, Triphenylphosphine, Triphenylarsine | Varies with L |

| trans-[Au(CN)₂(L)Br] | Pyridine (B92270) | 250–262 rsc.org |

This table is illustrative and specific values can vary based on the full molecular structure and experimental conditions.

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its complexes, providing insights into their electronic structure and the formation of new species in solution. libretexts.org Gold(III) ions in solution exhibit characteristic absorption bands in the UV region. For example, Au(III) in the form of octahedral gold-chloride complexes shows a typical absorption around 300 nm, which is attributed to d-d electron transitions. researchgate.net

Furthermore, UV-Vis spectroscopy is a valuable tool for characterizing gold nanoparticles, which can be synthesized from this compound precursors. The surface plasmon resonance (SPR) peak of gold nanoparticles gives rise to a strong absorption band in the visible region, with the position and shape of this peak being sensitive to the size, shape, and aggregation state of the nanoparticles. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for elucidating the structure and dynamics of gold(III) bromide complexes in solution. nih.gov Systematic studies using NMR, in conjunction with other methods, have provided significant insights into the structure and formation mechanisms of these complexes. For instance, in P,N-chelated gold(III) complexes, NMR data helps to understand the coordination environment. A significant downfield shift in the ¹⁵N NMR signal upon coordination to gold(III) compared to gold(I) indicates a stronger nitrogen-gold interaction.

¹H NMR spectroscopy is crucial for characterizing the organic ligands attached to the gold center and can provide evidence for complex formation and subsequent reactions. For example, in the study of gold(III) hydride complexes, ¹H NMR was used to identify the formation of new species and to determine their stereochemistry through Nuclear Overhauser Effect (NOE) experiments. nih.gov The chemical shifts of hydride signals in these complexes are sensitive to the electronic and steric environment around the gold center. nih.gov

NMR is also a powerful tool for studying the kinetics and thermodynamics of ligand exchange reactions involving gold complexes. researchgate.net By monitoring the changes in chemical shifts and signal intensities over time, the rates of reaction and the equilibrium positions can be determined.